tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate
Overview
Description
Tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective Aerobic Oxidation Catalysis
The compound serves as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols, leading to the formation of α,β-unsaturated carbonyl compounds with good yields. This catalytic process is facilitated by copper(I) chloride and shows chemoselectivity towards allylic and benzylic alcohols without affecting non-allylic alcohols (Shen et al., 2012).
Carbomethylation of Arylacrylamides
A method involving FeCl2-promoted carbomethylation of arylacrylamides by di-tert-butyl peroxide leads to 3-ethyl-3-substituted indolin-2-one in high yield. The reaction showcases tolerance towards various functional groups, indicating its versatility in synthesizing indole derivatives (Dai et al., 2014).
Enantioselective Synthesis
Enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids, can be achieved through electrophilic attack involving tert-butyl bromoacetate. This synthesis route introduces a protected aminomethyl group in a single step or through subsequent nitrogen introduction via the Curtius reaction (Arvanitis et al., 1998).
Nucleophilic Substitutions and Radical Reactions
tert-Butyl phenylazocarboxylates, as versatile building blocks, undergo nucleophilic substitutions and radical reactions. These processes allow for modifications of the benzene ring and the generation of azocarboxamides, showcasing the compound's reactivity and potential for creating diverse organic molecules (Jasch et al., 2012).
Hydroxyl Group Protection
The development of chemical agents for the protection of hydroxyl groups, such as dimethyl-tert-butylsilyl, highlights the importance of tert-butyl derivatives in synthesizing and protecting various functional groups. This protection strategy is crucial for complex organic synthesis, including the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-7-methylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-6-5-7-12-11(9-17)8-16(13(10)12)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJAYBRLSHLWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654324 | |
Record name | tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-10-3 | |
Record name | tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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